molecular formula C27H29N3OS B14921804 N-1-adamantyl-2-[(1,4-diphenyl-1H-imidazol-2-yl)thio]acetamide

N-1-adamantyl-2-[(1,4-diphenyl-1H-imidazol-2-yl)thio]acetamide

Cat. No.: B14921804
M. Wt: 443.6 g/mol
InChI Key: HHPLCDGMEGGLLP-UHFFFAOYSA-N
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Description

N~1~-(1-ADAMANTYL)-2-[(1,4-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound characterized by the presence of an adamantyl group, a diphenyl imidazole moiety, and a sulfanyl acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-ADAMANTYL)-2-[(1,4-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and diphenyl imidazole precursors. These precursors are then linked through a sulfanyl acetamide bond. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-ADAMANTYL)-2-[(1,4-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N~1~-(1-ADAMANTYL)-2-[(1,4-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(1-ADAMANTYL)-2-[(1,4-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and bioavailability, while the diphenyl imidazole moiety may interact with enzymes or receptors, modulating their activity. The sulfanyl acetamide linkage may facilitate the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantyl derivatives and diphenyl imidazole compounds. These compounds share structural features but may differ in their functional groups or linkages.

Uniqueness

N~1~-(1-ADAMANTYL)-2-[(1,4-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of an adamantyl group, diphenyl imidazole moiety, and sulfanyl acetamide linkage. This unique structure may confer distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C27H29N3OS

Molecular Weight

443.6 g/mol

IUPAC Name

N-(1-adamantyl)-2-(1,4-diphenylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C27H29N3OS/c31-25(29-27-14-19-11-20(15-27)13-21(12-19)16-27)18-32-26-28-24(22-7-3-1-4-8-22)17-30(26)23-9-5-2-6-10-23/h1-10,17,19-21H,11-16,18H2,(H,29,31)

InChI Key

HHPLCDGMEGGLLP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=NC(=CN4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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